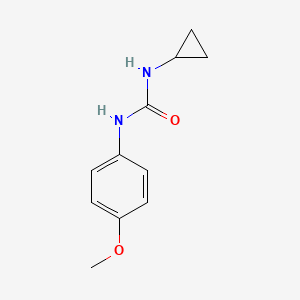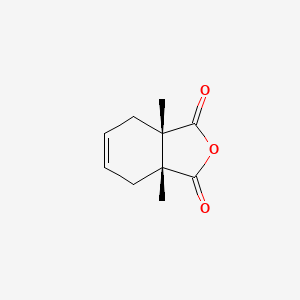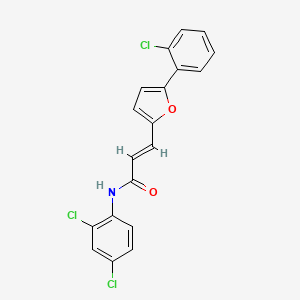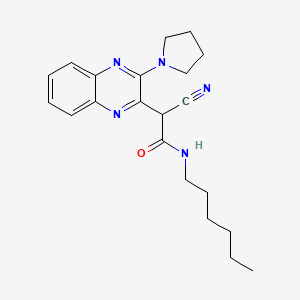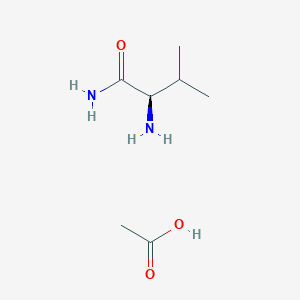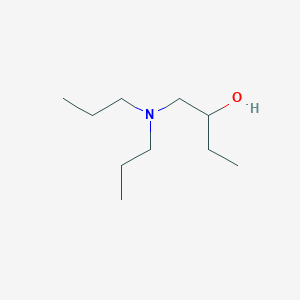
1-Dipropylamino-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dipropylamino-2-butanol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . It is a tertiary amine with a hydroxyl group, making it a versatile compound in various chemical reactions and applications. The compound is known for its unique structure, which includes a dipropylamino group attached to a butanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dipropylamino-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2-butanol with dipropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product’s high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dipropylamino-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or primary amines.
Substitution: Halides or alkyl derivatives.
Applications De Recherche Scientifique
1-Dipropylamino-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and as a solvent in certain processes.
Mécanisme D'action
The mechanism of action of 1-Dipropylamino-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dipropylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
4-(Dipropylamino)-1-butanol: Similar structure but with the dipropylamino group attached to a different carbon atom.
2-Butanol, 1-(dipropylamino)-: Another isomer with a different arrangement of the functional groups.
Uniqueness: 1-Dipropylamino-2-butanol is unique due to its specific arrangement of the dipropylamino and hydroxyl groups, which gives it distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
103859-39-8 |
|---|---|
Formule moléculaire |
C10H23NO |
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
1-(dipropylamino)butan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-4-7-11(8-5-2)9-10(12)6-3/h10,12H,4-9H2,1-3H3 |
Clé InChI |
SVAFAARLUVWPAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


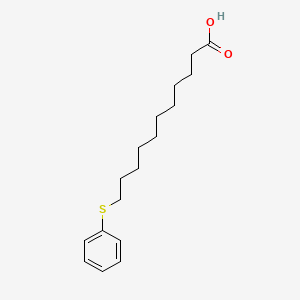

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)
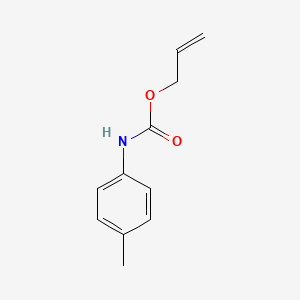

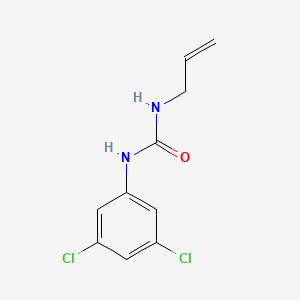
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)
